molecular formula C19H20N4O2 B2565482 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1428375-77-2

4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

Cat. No.: B2565482
CAS No.: 1428375-77-2
M. Wt: 336.395
InChI Key: CBGFEBLNVIJUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a cyanopyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyanopyridine Moiety: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with sodium cyanide to form 2-cyanopyridine.

    Coupling with Piperidine: The 2-cyanopyridine is then reacted with piperidine in the presence of a base such as potassium carbonate to form 2-(piperidin-1-yl)pyridine.

    Introduction of the Carboxamide Group: The intermediate is then treated with o-tolyl isocyanate to introduce the carboxamide group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide may be studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

Medically, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural features.

Mechanism of Action

The mechanism of action of 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
  • 4-((5-cyanopyridin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
  • 4-((5-cyanopyridin-2-yl)oxy)-N-(phenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, as opposed to m-tolyl or p-tolyl, can result in different steric and electronic effects, potentially leading to unique interactions with biological targets or different physical properties in materials science applications.

Properties

IUPAC Name

4-(5-cyanopyridin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-4-2-3-5-17(14)22-19(24)23-10-8-16(9-11-23)25-18-7-6-15(12-20)13-21-18/h2-7,13,16H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGFEBLNVIJUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.